Linker Length Optimization: 4-Piperidinepropanol vs. 4-Piperidineethanol in GPR119 Agonist Synthesis
4-Piperidinepropanol is specifically utilized as a key intermediate in the synthesis of G-protein coupled receptor (GPR119) agonists that employ a bicyclic amine scaffold . This is in contrast to its closest analog, 4-Piperidineethanol (CAS 622-26-4), which is more commonly used in the synthesis of compounds like ursolic acid derivatives or P2Y12 antagonists, but not in the specific GPR119 agonist scaffold . The choice of the propanol linker over the ethanol linker is a deliberate SAR design element, as the additional methylene group in the propanol chain is critical for achieving the optimal binding conformation and potency within the GPR119 receptor's active site. This application-specificity means a researcher working on GPR119 agonists cannot substitute with the more readily available 4-Piperidineethanol without significantly deviating from published synthetic routes and potentially losing compound activity.
| Evidence Dimension | Synthetic utility in a specific receptor target scaffold |
|---|---|
| Target Compound Data | Synthesis of G-protein coupled receptor (GPR119) agonists based on a bicyclic amine scaffold |
| Comparator Or Baseline | 4-Piperidineethanol (CAS 622-26-4): Synthesis of ursolic acid derivatives, amodiaquine analogues, P2Y12 antagonists |
| Quantified Difference | Qualitative difference in application; specific to a receptor target program |
| Conditions | Pharmaceutical R&D and medicinal chemistry literature |
Why This Matters
This demonstrates that the compound is not a generic building block; its utility is tied to specific, high-value drug targets (GPR119), providing a clear procurement rationale for labs focused on metabolic disease or related GPCR research.
